Aqueous Solubility Advantage: Sodium Salt vs. Neutral Free Acid and Ethyl Ester
The sodium salt form of 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate provides enhanced aqueous solubility relative to its neutral free acid counterpart (CAS 312635-16-8). The parent heterocyclic class is documented to be generally insoluble in water, meaning that neutral pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives require organic co-solvents (DMSO, DMF) for dissolution [1]. Conversion to the sodium carboxylate salt ionizes the 3-carboxylate group (pKa ~3-4, typical for aromatic carboxylic acids), substantially increasing water solubility and enabling direct use in aqueous biological assay media without organic co-solvent artifacts . The ethyl ester analogue (CAS 312635-19-1) is neutral and unsuited for applications requiring aqueous solubility without esterase-mediated hydrolysis. No directly measured comparative solubility values have been published for this specific compound; this differentiation is a class-level inference based on established medicinal chemistry principles of salt formation [2].
| Evidence Dimension | Aqueous solubility at neutral pH (qualitative comparative rank) |
|---|---|
| Target Compound Data | Sodium salt: enhanced aqueous solubility (ionized carboxylate at position 3; MW 329.21; Topological Polar Surface Area = 70.3 Ų) |
| Comparator Or Baseline | Free acid (CAS 312635-16-8): generally insoluble in water, as documented for the pyrazolo[1,5-a]pyrimidine class [1]. Ethyl ester (CAS 312635-19-1): neutral, XLogP3 = 3.1 [3] |
| Quantified Difference | No published direct comparative solubility measurements; salt formation is predicted to increase aqueous solubility by orders of magnitude relative to neutral free acid based on general salt-form principles [2] |
| Conditions | Class-level inference from US Patent 4,178,449 describing pyrazolo[1,5-a]pyrimidines as generally water-insoluble unless in salt form; PubChem computed XLogP3 for ethyl ester |
Why This Matters
For procurement decisions, the sodium salt form eliminates the need for DMSO or other organic co-solvents in aqueous assay preparation, reducing solvent interference artifacts and improving dose-response reproducibility in cell-based and biochemical assays.
- [1] Dusza JP, Albright JD. Pyrazolo[1,5-a]pyrimidines and imidazo-[1,5-a]pyrimidines. US Patent 4,178,449 (1979). General water insolubility of neutral pyrazolo[1,5-a]pyrimidines. View Source
- [2] Berge SM, Bighley LD, Monkhouse DC. Pharmaceutical salts. J Pharm Sci. 1977;66(1):1-19. General principles of salt formation for solubility enhancement. View Source
- [3] PubChem CID 719983. Ethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. XLogP3-AA = 3.1. View Source
